molecular formula C6H6N2O3 B154726 2-Methoxy-5-nitropyridine CAS No. 5446-92-4

2-Methoxy-5-nitropyridine

Cat. No. B154726
Key on ui cas rn: 5446-92-4
M. Wt: 154.12 g/mol
InChI Key: WUPLOZFIOAEYMG-UHFFFAOYSA-N
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Patent
US06667304B2

Procedure details

Under argon and in an anhydrous medium, 15 g (97.3 mmol) of 2-methoxy-5-nitropyridine and 17.9 g (107 mmol) of 4-chlorophenoxyacetonitrile are dissolved in 300 ml of anhydrous tetrahydrofuran; the solution is added by transfer to a solution of 24 g (214 mmol) of potassium tert-butylate in 220 ml of anhydrous tetrahydrofuran maintained at a temperature below −10° C. The reaction mixture is stirred for three hours at a temperature of from −10 to −15° C. An aqueous 5% hydrochloric acid solution (170 ml) is added dropwise to the reaction mixture, maintaining the temperature at —10° C. The mixture is extracted with ethyl acetate. After driving over magnesium sulphate and evaporation, the residue is purified by flash chromatography over silica gel (eluant:petroleum ether/ethyl acetate, 2:1). After washing with a petroleum ether/diethyl ether mixture (2:1), the title compound is obtained in the form of a brown product.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][N:4]=1.ClC1C=CC(O[CH2:18][C:19]#[N:20])=CC=1.CC([O-])(C)C.[K+].Cl>O1CCCC1>[CH3:1][O:2][C:3]1[N:4]=[C:5]([CH2:18][C:19]#[N:20])[C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
17.9 g
Type
reactant
Smiles
ClC1=CC=C(OCC#N)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for three hours at a temperature of from −10 to −15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature below −10° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at —10° C
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After driving over magnesium sulphate and evaporation
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography over silica gel (eluant:petroleum ether/ethyl acetate, 2:1)
WASH
Type
WASH
Details
After washing with a petroleum ether/diethyl ether mixture (2:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C(=N1)CC#N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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